

physicochemical properties of potassium chloride solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Potassium Chloride

Cat. No.: B3419453

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Potassium Chloride** Solutions

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of aqueous **potassium chloride** (KCl) solutions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer field-proven insights into the causality behind experimental choices and the practical implications of these properties. We will explore density, viscosity, electrical conductivity, solubility, and colligative properties, grounding each section in fundamental theory and providing detailed, self-validating experimental protocols. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and usability in a professional laboratory setting.

Introduction: The Ubiquitous Role of Potassium Chloride in Science and Pharmaceuticals

Potassium chloride, a simple ionic compound, is a cornerstone substance in a vast array of scientific and pharmaceutical applications. From its use as a therapeutic agent for treating hypokalemia to its role as an osmolyte in formulation buffers, an electrolyte in electrochemical measurements, and a standard for instrument calibration, a thorough understanding of its behavior in aqueous solutions is critical.

As a strong electrolyte, KCl dissociates completely in water into potassium (K^+) and chloride (Cl^-) ions. This dissociation governs the solution's properties, causing significant deviations from the behavior of pure water and non-ionic solutions. For drug development professionals, these properties are not merely academic; they directly influence product formulation, stability, analytical method development, and manufacturing processes. This guide provides the foundational knowledge required to control and leverage the physicochemical characteristics of KCl solutions with precision and scientific rigor.

Section 1: Density

The density of a KCl solution is a fundamental physical property that relates its mass to its volume. It is highly dependent on both the concentration of the salt and the temperature of the solution. In pharmaceutical applications, accurate density measurements are crucial for dose calculations, formulation of solutions with specific concentrations, and in the development of analytical methods such as ultracentrifugation.

Theoretical Basis: The addition of KCl to water increases the mass of the solution to a greater extent than its volume, resulting in a density greater than that of pure water. This relationship is nearly linear at low concentrations but can deviate at higher molalities. Temperature has an inverse effect; as temperature increases, the kinetic energy of the water and ions increases, leading to an expansion in volume and a decrease in density.

Quantitative Data: Density of Aqueous KCl Solutions

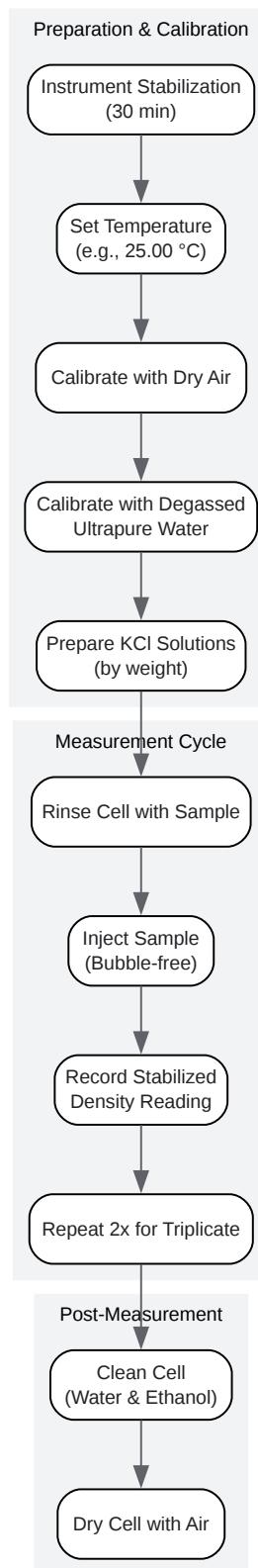
The following table summarizes the density of aqueous **potassium chloride** solutions at various molalities and temperatures, at a constant pressure of 1 bar.[\[1\]](#)

Molality (mol/kg)	0.0 °C	10.0 °C	20.0 °C	25.0 °C	50.0 °C	100.0 °C
0.1	1.0043	1.0045	1.0040	1.0034	0.9989	0.9839
0.5	1.0218	1.0218	1.0208	1.0199	1.0146	0.9988
1.0	1.0426	1.0424	1.0409	1.0399	1.0338	1.0173
2.0	1.0821	1.0815	1.0795	1.0782	1.0711	1.0532
3.0	1.1192	1.1184	1.1160	1.1145	1.1066	1.0876
4.0	1.1542	1.1532	1.1505	1.1488	1.1402	1.1204

Data presented in g/cm³.

Experimental Protocol: Measurement of Density using an Oscillating U-Tube Density Meter

This protocol describes a self-validating method for high-precision density measurement, essential for quality control and research environments. The oscillating U-tube principle is highly accurate and requires small sample volumes.


Causality Behind Experimental Choices:

- Calibration: Calibrating with dry air and ultrapure water establishes a baseline and a reference point. Air provides a low-density standard, while water provides a well-characterized, high-density standard at a specific temperature. This two-point calibration ensures linearity and accuracy across the measurement range.
- Temperature Control: A Peltier thermostat is critical because density is highly sensitive to temperature fluctuations. Maintaining a constant temperature (e.g., 25.00 ± 0.01 °C) ensures that the measured value is precise and comparable to reference data.^[2]
- Degassing: Removing dissolved gases from the water and sample solutions is crucial as microbubbles can artificially lower the measured density by altering the oscillation frequency of the U-tube.

Step-by-Step Methodology:

- Instrument Preparation & Calibration:
 - Turn on the density meter and allow it to stabilize for at least 30 minutes.
 - Set the measurement temperature to the desired value (e.g., 25.00 °C).
 - Perform a two-point calibration. First, inject dry air into the cleaned and dried measurement cell. Second, inject degassed, ultrapure water and confirm the reading matches the known density of water at that temperature.
- Sample Preparation:
 - Prepare a series of KCl solutions of known molality (e.g., 0.1, 0.5, 1.0, 2.0 mol/kg) using reagent-grade KCl and ultrapure water. Use a calibrated analytical balance for all mass measurements.
 - Gently agitate each solution to ensure complete dissolution and homogeneity. Avoid vigorous shaking to prevent introducing air bubbles.
- Measurement:
 - Rinse the measurement cell with a small aliquot of the KCl solution to be measured.
 - Inject the KCl solution into the cell, ensuring no air bubbles are present. The instrument will automatically detect the sample and begin the measurement.
 - Record the density reading once the value has stabilized, as indicated by the instrument.
 - Perform measurements in triplicate for each solution to ensure reproducibility.
- Cleaning:
 - After measuring all samples, thoroughly clean the cell by rinsing with ultrapure water, followed by a suitable solvent like ethanol to facilitate drying.
 - Pass dry air through the cell until it is completely dry for storage.

Visualization: Density Measurement Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for precise density measurement of KCl solutions.

Section 2: Viscosity

Viscosity measures a fluid's resistance to flow. In KCl solutions, viscosity is influenced by the interactions between the K^+ and Cl^- ions and the surrounding water molecules. This property is vital in drug development for applications involving fluid transfer, injection performance, and the formulation of liquid dosage forms where flow characteristics must be tightly controlled.

Theoretical Basis: The viscosity of electrolyte solutions is a function of concentration, temperature, and ion-solvent interactions. At a given temperature, the viscosity of a KCl solution increases with concentration. This is due to the increased friction and disruption of the water's hydrogen-bonding network by the solvated ions. As with density, viscosity decreases as temperature increases because the higher kinetic energy allows molecules and ions to move past each other more easily.

Quantitative Data: Dynamic Viscosity of Aqueous KCl Solutions

The following table presents the dynamic viscosity of KCl solutions across a range of molalities and temperatures.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

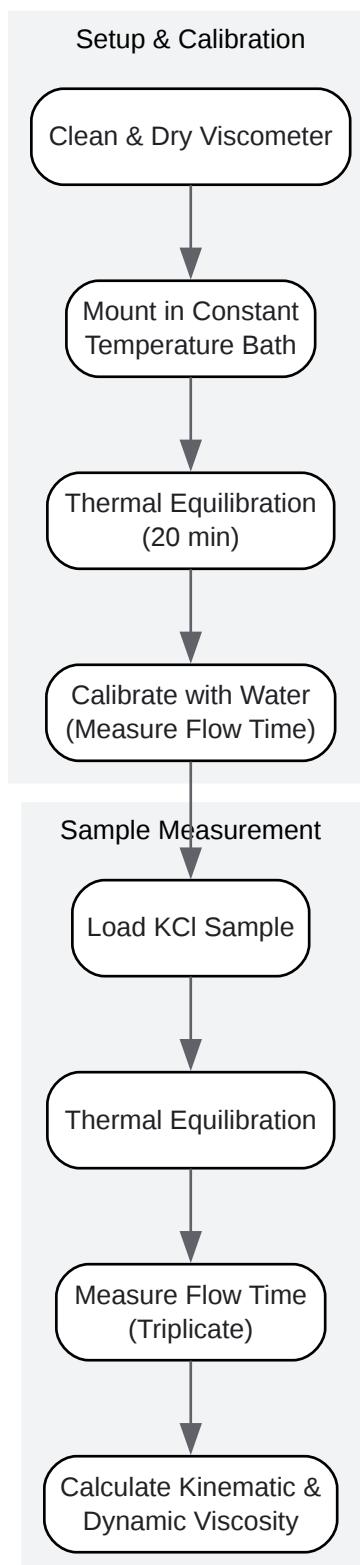
Molality (mol/kg)	25 °C	50 °C	75 °C	100 °C	125 °C	150 °C
0.0 (Pure Water)	0.8902	0.5467	0.3779	0.2818	0.2215	0.1819
0.5	0.8824	0.5434	0.3768	0.2816	0.2219	0.1825
1.0	0.8762	0.5408	0.3761	0.2815	0.2222	0.1830
2.0	0.8712	0.5401	0.3779	0.2835	0.2245	0.1852
3.0	0.8752	0.5451	0.3835	0.2882	0.2288	0.1892
4.0	0.8885	0.5562	0.3932	0.2960	0.2352	0.1953

Data presented in millipascal-seconds (mPa·s).

Experimental Protocol: Measurement of Kinematic Viscosity with a Capillary Viscometer

This protocol details the use of a Ubbelohde-type capillary viscometer, a classic and reliable method for determining the kinematic viscosity of Newtonian fluids like KCl solutions. The kinematic viscosity can be converted to dynamic viscosity by multiplying by the solution's density.

Causality Behind Experimental Choices:


- **Ubbelohde Viscometer:** This specific type of capillary viscometer is chosen because its measurement is independent of the volume of liquid used, which minimizes errors from slight variations in sample loading.
- **Constant Temperature Bath:** Viscosity is extremely sensitive to temperature. A transparent, constant-temperature water bath with a precision of ± 0.02 °C or better is non-negotiable for obtaining accurate and reproducible results.^[4]
- **Flow Time Measurement:** The core of the measurement is the time it takes for a fixed volume of liquid to flow through a capillary under gravity. This time is directly proportional to the kinematic viscosity. Using a calibrated stopwatch and taking the average of multiple readings reduces random error.

Step-by-Step Methodology:

- Preparation and Setup:
 - Select an appropriate Ubbelohde viscometer where the flow time for the samples will be between 200 and 600 seconds.
 - Clean the viscometer thoroughly with a chromic acid cleaning solution (with appropriate safety precautions) or a suitable solvent, followed by rinses with ultrapure water and acetone, then dry completely.
 - Mount the viscometer vertically in a constant-temperature water bath set to the desired temperature (e.g., 25.0 °C). Allow at least 20 minutes for thermal equilibrium.

- Calibration with Water:
 - Introduce a precise volume of ultrapure water into the viscometer.
 - Allow the water to reach thermal equilibrium.
 - Using gentle suction, draw the water up through the capillary into the upper bulb.
 - Release the suction and accurately measure the time it takes for the meniscus to pass between the two calibration marks.
 - Repeat this measurement at least three times. The times should agree within 0.2%.
 - Calculate the viscometer constant (C) using the known kinematic viscosity of water at that temperature.
- Sample Measurement:
 - Drain and dry the viscometer.
 - Introduce the KCl solution into the viscometer and allow it to thermally equilibrate.
 - Measure the flow time for the KCl solution using the same procedure as for water.
 - Perform the measurement in triplicate.
- Calculation:
 - Calculate the average flow time (t) for the KCl solution.
 - Calculate the kinematic viscosity (v) using the formula: $v = C \times t$.
 - Calculate the dynamic viscosity (η) by multiplying the kinematic viscosity by the solution's density (ρ) at the same temperature: $\eta = v \times \rho$.

Visualization: Viscosity Measurement Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for viscosity measurement using a capillary viscometer.

Section 3: Electrical Conductivity

The electrical conductivity of a KCl solution is a measure of its ability to conduct an electric current. This property is entirely due to the mobility of the dissociated K^+ and Cl^- ions. Conductivity is a direct indicator of the ionic concentration and is widely used in analytical chemistry for quality control, purity testing of water, and in conductometric titrations. KCl solutions are often used as standards for calibrating conductivity meters due to their stability and well-defined conductivity values.

Theoretical Basis: The conductivity of an electrolyte solution depends on the number of ions present, their charge, and their mobility. For a strong electrolyte like KCl, conductivity increases with concentration as more charge carriers become available. However, at very high concentrations, ion-ion interactions can slightly impede mobility, causing the rate of increase to slow. Temperature significantly increases conductivity by boosting ionic mobility.

Quantitative Data: Molar Conductivity of Aqueous KCl Solutions at 25 °C

Concentration (mol/L)	Molar Conductivity (Λm) in $\text{S}\cdot\text{cm}^2/\text{mol}$
0.0005	147.81
0.001	146.95
0.005	143.55
0.01	141.27
0.02	138.34
0.05	133.37
0.10	128.96

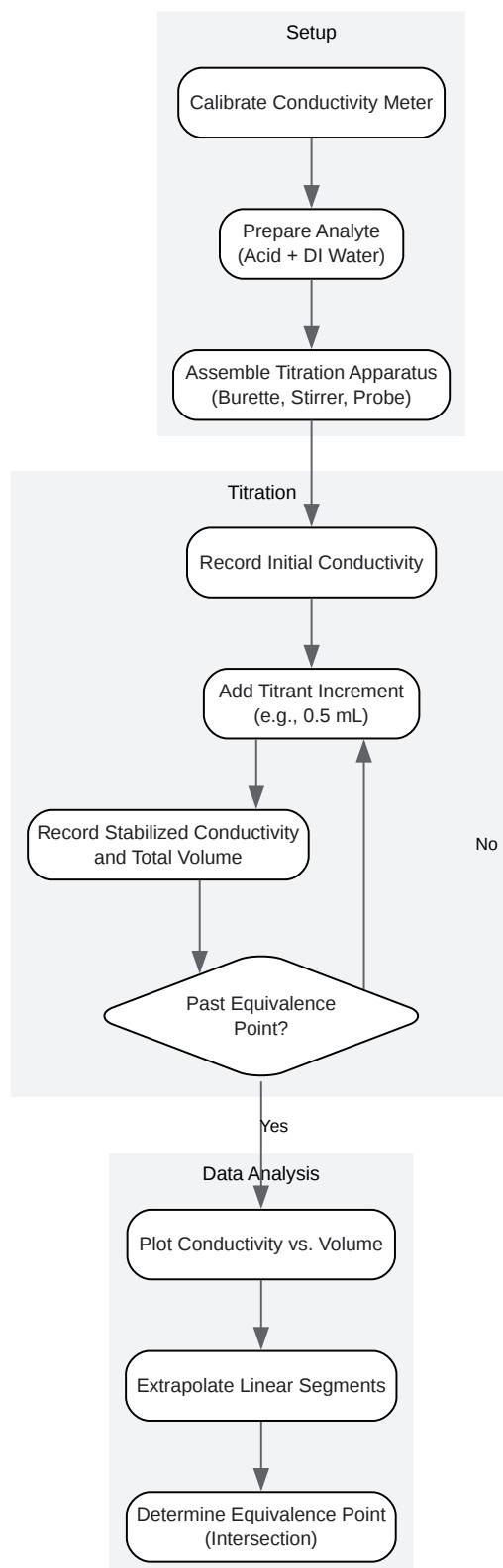
Molar conductivity is the conductivity of the solution per mole of electrolyte.

Experimental Protocol: Conductometric Titration

This protocol describes how to determine the concentration of an unknown acid solution by titrating it with a base and monitoring the change in conductivity. The principle relies on the fact that different ions have different ionic conductivities.

Causality Behind Experimental Choices:

- Ion Replacement: The titration of a strong acid (HCl) with a strong base (NaOH) is an excellent example. Initially, the solution has high conductivity due to the highly mobile H⁺ ions. As NaOH is added, H⁺ ions are replaced by less mobile Na⁺ ions, causing the conductivity to decrease.
- Equivalence Point: After all H⁺ ions are neutralized (the equivalence point), the further addition of NaOH introduces highly mobile OH⁻ ions, causing a sharp increase in conductivity. The V-shaped plot of conductivity versus titrant volume allows for a precise determination of the equivalence point.[\[7\]](#)
- Dilution: The initial analyte solution is diluted to minimize changes in conductivity due to the volume increase from adding the titrant, thereby making the change due to ion replacement more prominent.[\[7\]](#)


Step-by-Step Methodology:

- Instrument Setup:
 - Calibrate the conductivity meter using standard KCl solutions of known conductivity.
 - Rinse the conductivity probe with deionized water and blot dry.
- Titration Setup:
 - Pipette a precise volume (e.g., 20.00 mL) of the unknown acid solution into a beaker.
 - Add approximately 80 mL of deionized water to ensure the probe is fully submerged.
 - Place the beaker on a magnetic stirrer and add a stir bar.
 - Immerse the conductivity probe in the solution.
 - Fill a burette with a standardized solution of NaOH.
- Titration Procedure:

- Turn on the stirrer at a slow, steady speed.
- Record the initial conductivity of the acid solution.
- Add the NaOH titrant in small, precise increments (e.g., 0.5 mL).
- After each addition, allow the reading to stabilize and record the conductivity and the total volume of titrant added.
- Continue adding titrant well past the expected equivalence point.

- Data Analysis:
 - Plot the measured conductivity (y-axis) versus the volume of NaOH added (x-axis).
 - The plot will consist of two linear segments with different slopes.
 - Extrapolate these two lines until they intersect. The volume at the intersection point is the equivalence point of the titration.
 - Use the equivalence volume to calculate the concentration of the unknown acid.

Visualization: Conductometric Titration Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a conductometric titration experiment.

Section 4: Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.^[8] For most salts like KCl, solubility in water increases with temperature.^[8] This property is fundamental to the preparation of solutions and is critical in pharmaceutical processes like crystallization, which is used for purification and particle size control of active pharmaceutical ingredients (APIs).

Theoretical Basis: The dissolution of KCl in water is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium to favor the products, which in this case means more KCl will dissolve. The kinetic energy of the water molecules increases with temperature, making them more effective at breaking the ionic lattice of the KCl crystal.^[8]

Quantitative Data: Solubility of KCl in Water

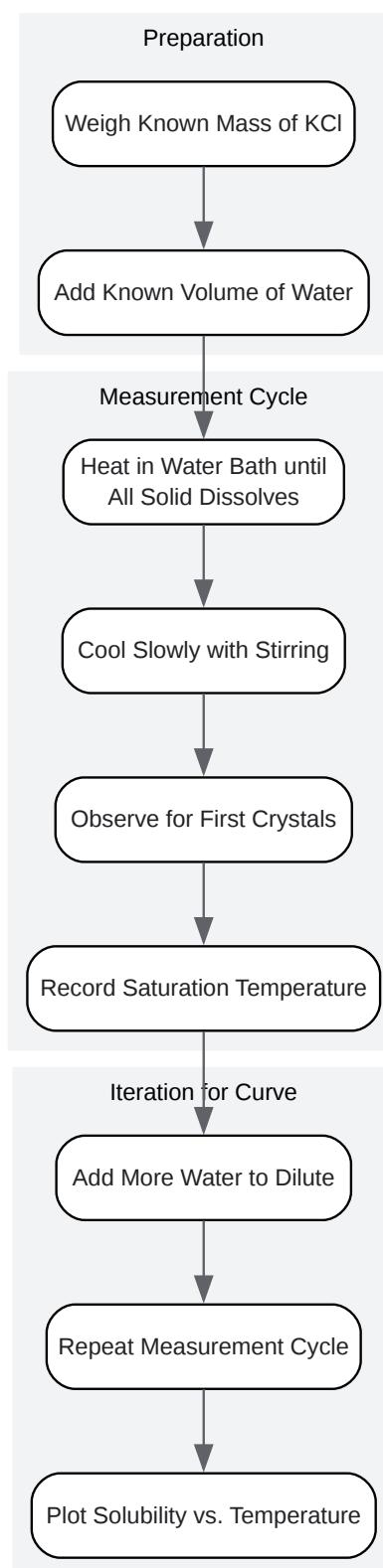
The following table shows the solubility of KCl in water at various temperatures.^{[9][10]}

Temperature (°C)	Solubility (g KCl / 100 g H ₂ O)
0	28.15
10	31.0
20	34.24
25	35.5
30	37.0
40	40.3
60	45.6
80	51.0
100	56.2

Experimental Protocol: Determination of the Solubility Curve

This protocol describes a method to determine the solubility of KCl at various temperatures by identifying the saturation temperature for solutions of known concentration.[\[11\]](#)

Causality Behind Experimental Choices:


- Known Concentration: By starting with a precisely known mass of KCl and volume of water, the concentration of the solution is fixed.
- Heating to Dissolution: The solution is heated until all the solid dissolves, creating an unsaturated solution at a high temperature.
- Controlled Cooling: The solution is then cooled slowly while being stirred. Stirring prevents supersaturation and ensures that crystallization occurs at the true saturation temperature. The appearance of the first stable crystals marks the exact point where the solution becomes saturated at that specific temperature.[\[11\]](#)[\[12\]](#)

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh a specific amount of dry KCl (e.g., 4.00 g) into a test tube.
 - Using a burette, add a precise volume of deionized water (e.g., 10.00 mL) to the test tube.
- Dissolution:
 - Place the test tube in a hot water bath.
 - Insert a thermometer and a stirrer (e.g., a wire loop) into the test tube.
 - Heat the solution while stirring gently until all the KCl crystals have completely dissolved.
- Crystallization Point Determination:
 - Remove the test tube from the hot water bath.
 - Allow the solution to cool slowly while continuing to stir.

- Carefully observe the solution for the first sign of persistent crystal formation.
- Record the temperature at which the first crystals appear. This is the saturation temperature for this specific concentration.[\[12\]](#)
- Data Collection for Curve:
 - Repeat the experiment by adding successive, precise volumes of deionized water (e.g., 2.00 mL increments) to the same test tube. After each addition, repeat the heating and cooling steps to find the new, lower saturation temperature.
- Calculation and Plotting:
 - For each data point, calculate the concentration in grams of KCl per 100 g of water.
 - Plot the calculated solubility (y-axis) versus the measured saturation temperature (x-axis) to generate the solubility curve.

Visualization: Solubility Curve Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility curve of KCl.

Section 5: Colligative Properties

Colligative properties are properties of solutions that depend on the ratio of the number of solute particles to the number of solvent molecules, not on the nature of the chemical species. For electrolytes like KCl, these effects are magnified.

Theoretical Basis: When KCl dissolves, it dissociates into two particles (K^+ and Cl^-) for every one formula unit of KCl.^[13] This doubling of solute particles, compared to a non-electrolyte like sugar which does not dissociate, results in a nearly two-fold effect on colligative properties such as boiling point elevation and freezing point depression.^{[14][15]}

- Boiling Point Elevation: The presence of a non-volatile solute like KCl lowers the vapor pressure of the water. A higher temperature is therefore required to raise the vapor pressure to equal the atmospheric pressure, resulting in an elevated boiling point. A 1 M KCl solution will have a boiling point elevation nearly double that of a 1 M sugar solution.^{[14][16]}
- Freezing Point Depression: Solute particles disrupt the formation of the ordered crystal lattice of ice. This interference means the solution must be cooled to a lower temperature for freezing to occur.^[13] Again, because KCl produces twice the number of particles as a non-dissociating solute, it causes a greater freezing point depression for the same molar concentration.^[13]

These properties are paramount in the development of isotonic formulations for injections, ophthalmic solutions, and nasal sprays to prevent cell damage upon administration.

Section 6: Thermodynamic Properties

For professionals working with concentrated solutions or requiring high-precision models of solution behavior, understanding thermodynamic properties like activity and osmotic coefficients is essential.

- Activity Coefficient (γ): In an ideal solution, the effective concentration of an ion would be equal to its molal concentration. However, in real solutions, especially at concentrations above ~ 0.01 m, electrostatic interactions between ions reduce their effective concentration, or "activity." The activity coefficient is a correction factor that relates molality (m) to activity (a), where $a = \gamma m$. For KCl, the mean ionic activity coefficient decreases from 1 at infinite

dilution to a minimum and then gradually increases at very high concentrations.[17][18][19][20]

- Osmotic Coefficient (ϕ): This coefficient provides a measure of the deviation of a solvent's behavior from that of an ideal solution. It is particularly important in understanding osmotic pressure and is used in isopiestic measurements.[21]

A detailed thermodynamic analysis is beyond the scope of this guide, but researchers should be aware that these properties are crucial for accurately modeling and predicting the behavior of KCl solutions in complex systems.[21][22][23]

References

- Kestin, J., Khalifa, H. E., & Correia, R. J. (1981). Tables of the Dynamic and Kinematic Viscosity of Aqueous KCl Solutions in the Temperature Range 25-150 °C.
- Archer, D. G. (1999). Thermodynamic Properties of the KCl+H₂O System.
- TutorChase. (n.d.). How is the solubility of a salt determined?. [Link]
- Brainly. (2024). Explain why an aqueous solution of **Potassium Chloride** (KCl)
- Kestin, J., Khalifa, H. E., & Correia, R. J. (2009). Tables of the dynamic and kinematic viscosity of aqueous KCl solutions in the temperature range 25–150 °C and the pressure.
- Advanced Thermodynamics. (n.d.). Density of **potassium chloride**, KCl(aq). [Link]
- U.S. Geological Survey. (n.d.).
- National Institute of Standards and Technology. (n.d.). Thermodynamic Properties of the KCl+H₂O System. [Link]
- Benedict, M. (1939). Properties of Saturated Aqueous Solutions of **Potassium Chloride** at Temperatures above 250° C. The Journal of Geology. [Link]
- Allen. (n.d.).
- Barata, P. A., & Piedade, A. C. (2006). Activity Coefficients of **Potassium Chloride** in Aqueous Solutions of **Potassium Chloride** and Potassium Phthalate. Portugaliae Electrochimica Acta. [Link]
- CK-12 Foundation. (n.d.).
- AIP Publishing. (1999). Thermodynamic Properties of the KCl+H₂O System.
- Journal of Chemical & Engineering Data. (n.d.).
- Vedantu. (n.d.).
- Britannica. (2025). **Potassium chloride**. [Link]
- askIITians. (2025). Give reasons for the following.
- University of Massachusetts. (n.d.). The Solubility of a Salt. [Link]

- Marciniak, B. (2013). A Simple Densimetric Method to Determine Saturation Temperature of Aqueous **Potassium Chloride** Solution. *Journal of Solution Chemistry*. [Link]
- Brainly.in. (2018).
- BibSonomy. (1981).
- Canadian Science Publishing. (n.d.). FREEZING POINTS AND HEAT CAPACITIES OF AQUEOUS SOLUTIONS OF **POTASSIUM CHLORIDE**. [Link]
- Defense Technical Information Center. (1980). Tables of the Dynamic and Kinematic Viscosity of Aqueous KCl Solutions in the Temperature Range 25-150 C and the Pressure Range 0.1-35 MPa. [Link]
- Cheméo. (n.d.). **potassium chloride** + Water - Chemical & Physical Properties. [Link]
- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (n.d.).
- VSS Government College. (n.d.).
- AIP Publishing. (1981). Tables of the dynamic and kinematic viscosity of aqueous KCl solutions in the temperature range 25–150 °C and the pressure range 0.1–35 MPa.
- Vedantu. (n.d.).
- ResearchGate. (2025).
- Filo. (2025).
- Filo. (2025). What is the solubility of **potassium chloride** (KCl)
- Studylib. (n.d.). KCl Solubility vs.
- Fountainhead Press. (n.d.).
- BYJU'S. (n.d.).
- Bartleby. (n.d.).
- ResearchGate. (n.d.).
- Lumen Learning. (n.d.).
- Chemistry LibreTexts. (2023). 17.4: Solubility of Salts. [Link]
- Scribd. (n.d.). 1.conductometry Experiment. [Link]
- Quora. (2019).
- YouTube. (2023). Calculate depression of freezing point for 0.56 molal aq. Solution of KCl. [Link]
- YouTube. (2022). CONDUCTOMETRY EXPERIMENT PART 1 VTU CHEMISTRY CYCLE LAB EXPERIMENT. [Link]
- ACS Publications. (n.d.). Thermodynamic Properties of Aqueous Solutions of Mixed Electrolytes. The **Potassium Chloride**-Sodium Chloride and Lithium Chloride-Sodium Chloride Systems at 25°. *The Journal of Physical Chemistry*. [Link]
- ResearchGate. (2025). Freezing Point Depressions of Dilute **Potassium Chloride** Solutions. [Link]
- The Journal of Geology. (1939).

- ResearchGate. (n.d.). Density, G, and Refractive Index, nD, for the **Potassium Chloride (1)** +. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Density of KCl(aq) [advancedthermo.com]
- 2. d-nb.info [d-nb.info]
- 3. srd.nist.gov [srd.nist.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. BibSonomy [bibsonomy.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. byjus.com [byjus.com]
- 8. tutorchase.com [tutorchase.com]
- 9. ck12.org [ck12.org]
- 10. What is the solubility of potassium chloride (KCl) at 298 K (25°C)? | Filo [askfilo.com]
- 11. fountainheadpress.com [fountainheadpress.com]
- 12. Untitled [faculty.uml.edu]
- 13. brainly.com [brainly.com]
- 14. Give reasons for Elevation of boiling point of 1 M KCl solution is nearly double than that of 1 M sugar solution. [allen.in]
- 15. brainly.in [brainly.in]
- 16. Give reasons for the following Elevation of boiling class 12 chemistry CBSE [vedantu.com]
- 17. peacta.org [peacta.org]
- 18. tennacadsci.org [tennacadsci.org]
- 19. potassium chloride + Water - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. researchgate.net [researchgate.net]
- 21. srd.nist.gov [srd.nist.gov]
- 22. nist.gov [nist.gov]
- 23. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [physicochemical properties of potassium chloride solutions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3419453#physicochemical-properties-of-potassium-chloride-solutions\]](https://www.benchchem.com/product/b3419453#physicochemical-properties-of-potassium-chloride-solutions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com